![molecular formula C12H13NO2 B141483 (R)-(+)-2-Acetoxy-4-phenylbutyronitrile CAS No. 126641-88-1](/img/structure/B141483.png)
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile
Overview
Description
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile, also known as R-APBN, is a chiral compound that has gained attention in the scientific community due to its potential applications in pharmaceuticals, agrochemicals, and materials science. This compound is a derivative of (R)-phenylglycine, which is a key intermediate in the synthesis of many important drugs.
Scientific Research Applications
Biocatalytic Production of ACE Inhibitors
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile, as an intermediate, is crucial in synthesizing angiotensin-converting enzyme (ACE) inhibitors such as enalapril and lisinopril. Biocatalytic methods, particularly using lipase-catalyzed acetylation, are employed for its production. This process is beneficial for multigram-scale synthesis, indicating its scalability and efficiency in pharmaceutical manufacturing (Tseng, Duo, & Wang, 1991).
Synthesis Techniques and Enantioselectivity
In the context of enantioselective synthesis, various methods like enzymatic reduction, microbial transformation, and chemical hydrogenation have been explored. These methods aim to achieve high enantiomeric purity, a critical factor for producing effective ACE inhibitors. For instance, enzymatic reduction using NADH-dependent dehydrogenase and microbial transformation with Proteus vulgaris have been compared to chemical hydrogenation approaches (E. Schmidt et al., 1992).
Optimization of Production Processes
Significant research has been conducted to optimize the production of (R)-(+)-2-Acetoxy-4-phenylbutyronitrile derivatives. This includes developing membrane reactors for kinetic resolution, improving enantiomeric excess, and enhancing space-time yield. Such advancements are crucial for large-scale, efficient, and sustainable pharmaceutical production (Liese, Kragl, Kierkels, & Schulze, 2002).
Advances in Bioreductive Techniques
Recent advances in bioreductive preparation of (R)-2-hydroxy-4-phenylbutanoate esters, a key precursor for ACE inhibitors, are noteworthy. These advancements include identifying new OPBE reductases, enhancing process engineering, and improving biocatalytic asymmetric reduction techniques. This is instrumental in developing environmentally friendly and highly efficient pharmaceutical synthesis processes (Xu & Ni, 2015).
properties
IUPAC Name |
[(1R)-1-cyano-3-phenylpropyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-6,12H,7-8H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMJASXSZFFLW-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CCC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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